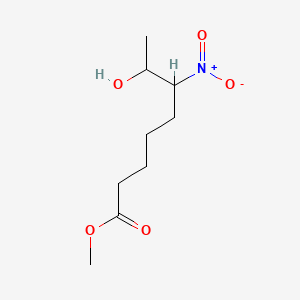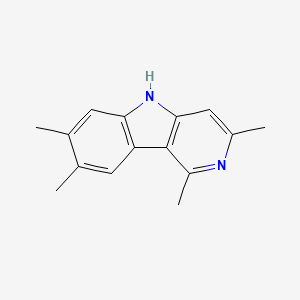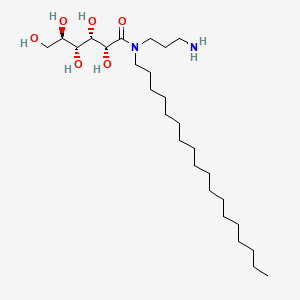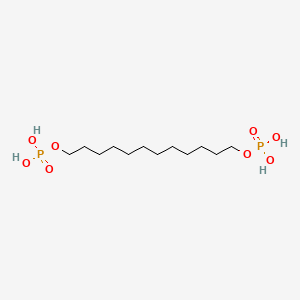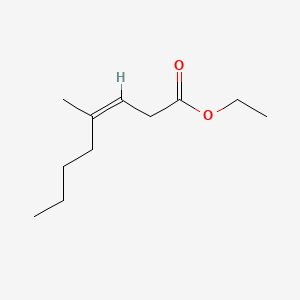
(Bis(2-hydroxypropyl)amino)-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(2-hydroxypropyl)amino)-o-cresol is an organic compound with the molecular formula C13H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two hydroxypropyl groups attached to an amino group, which is further connected to an o-cresol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Bis(2-hydroxypropyl)amino)-o-cresol typically involves the reaction of o-cresol with bis(2-hydroxypropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly at the aromatic ring, leading to the formation of substituted cresols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted cresols .
Applications De Recherche Scientifique
(Bis(2-hydroxypropyl)amino)-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of (Bis(2-hydroxypropyl)amino)-o-cresol involves its interaction with reactive oxygen species (ROS). The compound can scavenge free radicals, thereby reducing oxidative stress. It also interacts with various enzymes and proteins, modulating their activity and contributing to its antioxidant effects .
Comparaison Avec Des Composés Similaires
(Bis(2-hydroxypropyl)amino)ethylbenzene: Similar in structure but with an ethylbenzene moiety instead of o-cresol.
(Bis(2-hydroxypropyl)amino)phenol: Contains a phenol group instead of o-cresol.
Uniqueness: (Bis(2-hydroxypropyl)amino)-o-cresol is unique due to its specific combination of hydroxypropyl groups and o-cresol moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
93981-17-0 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
3-[bis(2-hydroxypropyl)amino]-2-methylphenol |
InChI |
InChI=1S/C13H21NO3/c1-9(15)7-14(8-10(2)16)12-5-4-6-13(17)11(12)3/h4-6,9-10,15-17H,7-8H2,1-3H3 |
Clé InChI |
GNSQRKVWTFNFIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1O)N(CC(C)O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


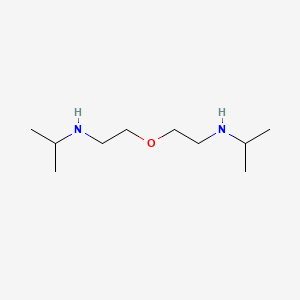
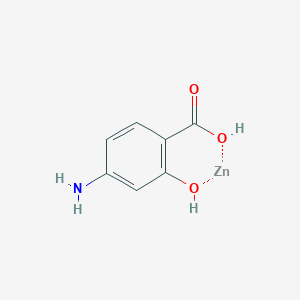
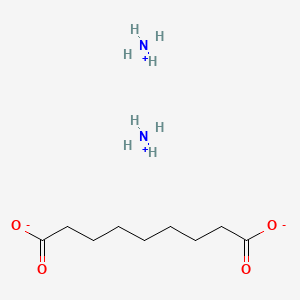

![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
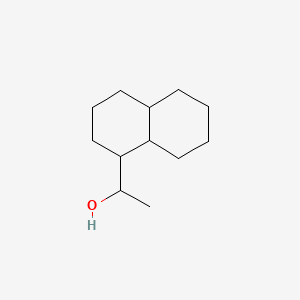
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
